1-(3-Fluorophenyl)-2-pentanol
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Overview
Description
1-(3-Fluorophenyl)-2-pentanol is an organic compound characterized by a fluorophenyl group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-pentanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3-fluorophenyl magnesium bromide with pentan-2-one.
Reduction of Ketones: Reducing 3-fluorophenyl-2-pentanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can yield 1-(3-fluorophenyl)-2-pentanone.
Reduction: Further reduction of the ketone group can produce 1-(3-fluorophenyl)-2-pentane.
Substitution Reactions: The fluorine atom can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(3-fluorophenyl)-2-pentanone.
Reduction: 1-(3-fluorophenyl)-2-pentane.
Substitution: Various derivatives depending on the substituent.
Scientific Research Applications
1-(3-Fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Employed in the production of various chemical products.
Mechanism of Action
1-(3-Fluorophenyl)-2-pentanol is compared with similar compounds such as 1-(3-fluorophenyl)ethanol and 1-(3-fluorophenyl)propanol. These compounds share the fluorophenyl group but differ in their alkyl chain length, which affects their chemical properties and applications.
Comparison with Similar Compounds
1-(3-fluorophenyl)ethanol
1-(3-fluorophenyl)propanol
1-(3-fluorophenyl)butanol
This comprehensive overview provides a detailed understanding of 1-(3-Fluorophenyl)-2-pentanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDYBXFODXZEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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